Ethyl docosahexaenoate

Übersicht

Beschreibung

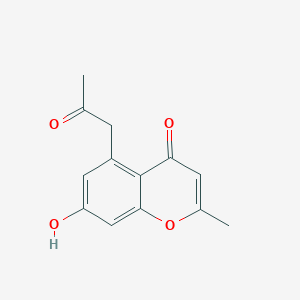

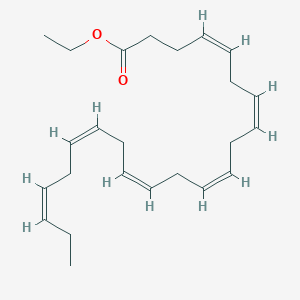

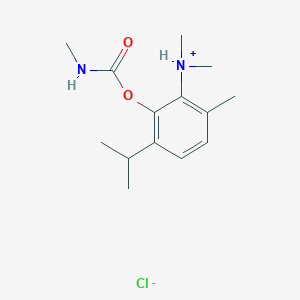

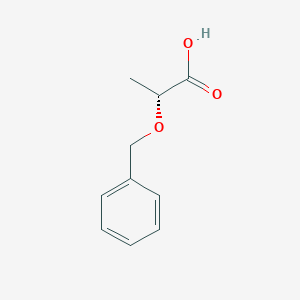

Ethyl docosahexaenoate is an ethyl ester of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid . It is a concentrated form of DHA that is manufactured from microalgal oil . It has a molecular formula of C24H36O2 .

Synthesis Analysis

Ethyl docosahexaenoate can be enriched by the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol using immobilized lipase .

Molecular Structure Analysis

The molecular structure of Ethyl docosahexaenoate consists of a 22-carbon chain with six cis double bonds .

Physical And Chemical Properties Analysis

Ethyl docosahexaenoate has a density of 0.9±0.1 g/cm3, a boiling point of 481.2±14.0 °C at 760 mmHg, and a flash point of 263.6±11.2 °C . It has a molar refractivity of 115.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 389.9±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Food Additive for Nutritional Enhancement

DHA ethyl ester is widely used as a food additive to enrich various food products with omega-3 fatty acids. Its incorporation into foods aims to enhance nutritional value, especially in products targeting brain health and cognitive function. The compound’s stability and efficacy as a food additive have been studied, revealing its potential to improve the dietary intake of essential fatty acids .

Autoxidation Kinetics Research

The autoxidation kinetics of DHA ethyl ester are of significant interest in food chemistry due to the compound’s susceptibility to oxidation. Research in this area focuses on understanding the oxidative stability and shelf-life of omega-3 fatty acid-rich oils, which is crucial for their application in food products and supplements .

Pharmaceutical Applications

In pharmaceuticals, DHA ethyl ester is explored for its potential therapeutic benefits. It’s being investigated for its role in lowering serum triglycerides and cholesterol levels, which could lead to the development of treatments for hyperlipidemia and other cardiovascular diseases .

Selective Alcoholysis in Lipase Reactions

The compound is used in enzymatic reactions, such as selective alcoholysis catalyzed by lipases. This process is important for purifying specific fatty acid ethyl esters, which has implications in both food and pharmaceutical industries for obtaining high-purity compounds .

Temperature-Programmed Autoxidation Studies

Ethyl docosahexaenoate is also used in temperature-programmed autoxidation studies to determine the kinetic parameters of fatty acid oxidation. This research is vital for predicting the behavior of fatty acids under various storage and processing conditions .

Wirkmechanismus

Target of Action

It’s known that dha and its derivatives generally target cell membranes, where they are incorporated into phospholipids and influence membrane fluidity .

Mode of Action

Ethyl docosahexaenoate interacts with its targets by being incorporated into cell membranes. This incorporation can influence the fluidity of the membranes, which can affect the function of membrane proteins and, consequently, cellular processes .

Biochemical Pathways

For instance, they can influence the production of eicosanoids, which are signaling molecules that have various roles in the body’s cardiovascular, pulmonary, immune, and endocrine systems .

Pharmacokinetics

It’s known that the bioavailability of dha and its derivatives can be influenced by various factors, including the form in which they are ingested .

Result of Action

For instance, they can influence cell membrane properties, signal transduction pathways, and gene expression .

Action Environment

The action of ethyl docosahexaenoate can be influenced by various environmental factors. For instance, its oxidative stability can be affected by temperature and the presence of oxygen . This can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl docosahexaenoate | |

CAS RN |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)